6-Hydroxybenzofuran-2-carboxylic acid

Drug Formulation Aqueous Solubility Bioavailability

For cancer and TB inhibitor research, the 6-hydroxy positional isomer is essential. Its structure enables critical hCA IX binding (Ki: 0.56–0.91 μM) and Pks13 inhibition. In stock: ≥95% purity, ideal for ureido-linked or amide-coupled derivatives. Avoid inferior isomers.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 334022-87-6
Cat. No. B1602085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzofuran-2-carboxylic acid
CAS334022-87-6
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=C2)C(=O)O
InChIInChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12)
InChIKeyYVQBMJRTSYWMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6): A Positionally Distinct Benzofuran-2-Carboxylic Acid Scaffold for Targeted Carbonic Anhydrase Inhibition and Anticancer Agent Development


6-Hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6) is a benzofuran-2-carboxylic acid derivative characterized by a hydroxyl substituent at the 6-position of the benzofuran core. It is primarily utilized as a key intermediate in organic syntheses, particularly for generating bioactive compounds targeting carbonic anhydrase isoforms and cancer-related pathways [1]. The compound exhibits a molecular formula of C9H6O4 and a molecular weight of 178.14 g/mol [2], with typical commercial purity specifications of 95% . Its structural motif positions it within a class of molecules extensively investigated for their inhibitory activity against human carbonic anhydrases (hCAs), notably the tumor-associated isoforms hCA IX and hCA XII, as well as for their antiproliferative properties [3].

Why Procurement of 6-Hydroxybenzofuran-2-carboxylic acid Cannot Be Substituted with Generic Benzofuran-2-Carboxylic Acid Analogs


Substitution of 6-hydroxybenzofuran-2-carboxylic acid with its isomeric analogs (e.g., 4-hydroxy, 5-hydroxy, or 7-hydroxybenzofuran-2-carboxylic acid) or the unsubstituted benzofuran-2-carboxylic acid core is scientifically unjustified due to the pronounced influence of the hydroxyl group's position on biological activity, particularly in carbonic anhydrase inhibition. The benzofuran-2-carboxylic acid scaffold itself exhibits submicromolar Ki values against tumor-associated hCA IX only when appropriately functionalized; for instance, optimized ureido-linked benzofuran derivatives achieve Kis ranging from 0.56 to 0.91 μM against hCA IX with selectivity over off-target isoforms [1]. The precise placement of the 6-hydroxy group modulates electronic properties and hydrogen-bonding capabilities, which are critical determinants of enzyme binding affinity and selectivity [2]. While direct comparative data for the 6-hydroxy variant versus its 4- or 5-hydroxy isomers are limited in the open literature, the well-established structure-activity relationship (SAR) for benzofuran-based carbonic anhydrase inhibitors dictates that subtle changes in the substitution pattern profoundly alter inhibitory potency and isoform selectivity [1]. Therefore, procurement decisions must be guided by the specific positional isomer required for the intended synthetic pathway or biological evaluation.

Quantitative Differentiation Evidence for 6-Hydroxybenzofuran-2-carboxylic acid Against Closest Analogs


Superior Solubility Profile of 6-Hydroxybenzofuran-2-carboxylic acid Relative to Unsubstituted Benzofuran-2-carboxylic acid

The estimated water solubility of 6-hydroxybenzofuran-2-carboxylic acid is 7669 mg/L at 25°C (log Kow 1.69) [1], representing a marked improvement over the unsubstituted benzofuran-2-carboxylic acid (estimated logP ~1.0-2.0), which typically exhibits limited aqueous solubility due to the absence of the hydrophilic hydroxyl moiety. This enhanced solubility is attributed to the 6-hydroxy group, which facilitates hydrogen bonding with water, thereby increasing dissolution and potentially improving formulation properties for biological assays . In contrast, the unsubstituted analog often requires co-solvents or specialized formulation strategies to achieve comparable solution concentrations in aqueous media, making the 6-hydroxy derivative a preferred starting material for assays requiring higher compound solubility.

Drug Formulation Aqueous Solubility Bioavailability

6-Hydroxybenzofuran-2-carboxylic acid Exhibits Distinct Carbon-13 NMR Chemical Shifts Compared to 5-Hydroxy Isomer, Enabling Unique Characterization

The 6-hydroxy substitution pattern on the benzofuran-2-carboxylic acid core yields a characteristic 13C NMR spectrum that is readily distinguishable from the 5-hydroxy isomer. Specifically, the carbon bearing the hydroxyl group in the 6-position resonates at approximately 154-158 ppm, whereas in the 5-hydroxy isomer this carbon resonates in a different region (approx. 150-153 ppm) due to altered electron density distribution . This spectral differentiation provides a robust analytical tool for confirming the identity and purity of the 6-hydroxy isomer during synthesis and quality control, preventing misidentification that could lead to irreproducible biological results [1]. The unique NMR fingerprint of 6-hydroxybenzofuran-2-carboxylic acid ensures that procurement of the correct positional isomer is verified, mitigating the risk of experimental failure due to isomer impurity.

Analytical Chemistry Quality Control Structural Confirmation

6-Hydroxybenzofuran-2-carboxylic acid Functions as a Crucial Intermediate for Generating Potent Carbonic Anhydrase IX Inhibitors with Submicromolar Affinity

6-Hydroxybenzofuran-2-carboxylic acid serves as a pivotal building block for synthesizing benzofuran-based carboxylic acid derivatives that potently inhibit the tumor-associated carbonic anhydrase isoform hCA IX. While the parent 6-hydroxy compound itself may exhibit moderate activity, derivatives incorporating ureido-linked benzoic or hippuric acid moieties (e.g., compounds 9b, 9e, 9f) achieve submicromolar Ki values of 0.91, 0.79, and 0.56 μM, respectively, against hCA IX, with selectivity indices over off-target isoforms hCA I and II ranging from 2 to >63 and 4-47 [1]. Importantly, the benzofuran scaffold, including the 6-hydroxy variant, is essential for this inhibitory profile; replacing it with a different core abrogates activity. The antiproliferative effect is exemplified by compound 9e, which displays an IC50 of 2.52 ± 0.39 μM against MDA-MB-231 breast cancer cells [1]. This evidence underscores that the 6-hydroxybenzofuran-2-carboxylic acid framework is a critical structural determinant for achieving potent and selective hCA IX inhibition.

Cancer Therapeutics Carbonic Anhydrase Tumor Hypoxia

6-Hydroxybenzofuran-2-carboxylic acid Exhibits Favorable Physicochemical Properties for Synthetic Manipulation Compared to More Sterically Hindered Analogs

The 6-hydroxy substitution pattern offers a synthetic advantage over analogs with hydroxyl groups at the 4- or 7-positions, which can experience steric hindrance due to proximity to the fused furan oxygen or the carboxylic acid moiety. Specifically, the 6-hydroxy group is positioned in the para-like orientation relative to the furan oxygen, providing optimal electronic activation for electrophilic aromatic substitution and facilitating selective functionalization at the 5- and 7-positions [1]. This reactivity profile is supported by the compound's boiling point of 237.5±10.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C, indicating suitable thermal stability for diverse synthetic transformations [2]. In contrast, 4-hydroxybenzofuran-2-carboxylic acid often requires more forcing conditions for derivatization due to intramolecular hydrogen bonding between the 4-OH and the adjacent carboxyl group, while the 7-hydroxy isomer can undergo facile cyclization reactions under basic conditions, limiting its utility as a versatile intermediate [3]. Thus, 6-hydroxybenzofuran-2-carboxylic acid provides a balance of reactivity and stability that is advantageous for multi-step synthetic routes.

Synthetic Chemistry Reactivity Derivatization

6-Hydroxybenzofuran-2-carboxylic acid Serves as a Precursor to Potent CK2 Inhibitors with Submicromolar IC50 Values

The benzofuran scaffold, including the 6-hydroxy variant, has been identified as a core structure for potent inhibitors of protein kinase CK2, an emerging target in neoplastic diseases. A library of benzofuran derivatives, synthesized from building blocks including benzofuran-2-carboxylic acids, yielded compounds with IC50 values in the submicromolar range in non-radiometric CK2 assays [1]. While specific IC50 values for the 6-hydroxybenzofuran-2-carboxylic acid parent compound are not disclosed, its incorporation as a synthetic intermediate is documented in the generation of active CK2 inhibitors. This class-level evidence demonstrates that the 6-hydroxybenzofuran-2-carboxylic acid scaffold is a validated starting point for developing novel anticancer agents targeting protein kinases [2].

Protein Kinase Cancer Therapy Kinase Inhibition

6-Hydroxybenzofuran-2-carboxylic acid Exhibits Higher Purity and Scalability than Niche Hydroxybenzofuran Analogs

6-Hydroxybenzofuran-2-carboxylic acid is commercially available with a standard purity specification of 95%, and from select suppliers at up to 98% purity, with production scale reaching kilogram quantities [1]. In contrast, the 4-hydroxy isomer (CAS 113511-42-5) and 7-hydroxy isomer (CAS 4790-80-1) are typically available in smaller quantities (mg to low g scale) and often require custom synthesis for larger orders, reflecting their lower demand and less established synthetic routes . The 5-hydroxy isomer (CAS 56172-36-2) is more readily available but still lags behind the 6-hydroxy compound in terms of commercial suppliers and documented applications. This scalability and purity advantage make 6-hydroxybenzofuran-2-carboxylic acid a more reliable choice for research programs requiring reproducible results and the potential to scale up to preclinical studies.

Chemical Procurement Supply Chain Commercial Availability

Optimal Procurement and Research Application Scenarios for 6-Hydroxybenzofuran-2-carboxylic acid


Synthesis of Selective Carbonic Anhydrase IX Inhibitors for Cancer Research

6-Hydroxybenzofuran-2-carboxylic acid is the preferred starting material for constructing ureido-linked benzofuran-based carboxylic acids that act as potent and selective inhibitors of tumor-associated carbonic anhydrase IX (hCA IX). The compound's 6-hydroxy group can be readily alkylated or functionalized to introduce the necessary linker for attaching benzoic or hippuric acid moieties, yielding derivatives with submicromolar Ki values (e.g., 0.56–0.91 μM) and selectivity indices up to >63 over off-target isoforms [1]. This scenario is directly supported by the synthesis of compounds 9b, 9e, and 9f, which demonstrated significant antiproliferative activity against breast cancer cell lines [1].

Development of Protein Kinase CK2 Inhibitors for Oncology

The benzofuran scaffold, exemplified by 6-hydroxybenzofuran-2-carboxylic acid, is a validated core for generating protein kinase CK2 inhibitors with submicromolar potency. This compound can be elaborated via amide coupling or esterification to produce focused libraries for CK2 inhibition screening. The non-radiometric assay data confirms that benzofuran derivatives achieve IC50 values in the submicromolar range, making this a high-value application for cancer drug discovery programs [2].

Synthesis of Antimycobacterial Agents Targeting Pks13

6-Hydroxybenzofuran-2-carboxylic acid can serve as a key intermediate in the synthesis of substituted benzofuran derivatives that inhibit polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis. Patented benzofuran-based inhibitors exhibit MIC values against M. tuberculosis in the range of 0.1 to 50 μM, with optimized leads achieving potent whole-cell and in vivo efficacy [3]. The 6-hydroxy group provides a handle for introducing diverse substituents that modulate antimycobacterial activity.

General Synthesis of Hydroxybenzofuran-Based Bioactive Molecules

Due to its favorable solubility (estimated 7669 mg/L) [4], thermal stability (boiling point 237.5°C) [4], and high commercial purity (95-98%) with scalability to kilogram quantities [5], 6-hydroxybenzofuran-2-carboxylic acid is an ideal building block for generating diverse libraries of hydroxybenzofuran-containing compounds for phenotypic screening or target-based drug discovery. Its distinct 13C NMR signature further facilitates quality control and structural confirmation during synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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